tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-butyl group: This step can be performed using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological studies: The compound can be used to study the structure-activity relationships of imidazole derivatives and their interactions with biological targets.
Chemical biology: It serves as a probe to investigate the mechanisms of action of imidazole-containing compounds in biological systems.
Material science: The compound can be used in the development of functional materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate depends on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The bromine atom and the carboxylate group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The tert-butyl group can also affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate can be compared with other imidazole derivatives such as:
Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders such as gastroesophageal reflux disease (GERD).
Clotrimazole: An antifungal agent used to treat various fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C10H14BrN3O2 |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydroimidazo[1,2-a]imidazole-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(11)12-8(13)14/h6H,4-5H2,1-3H3 |
InChI Key |
MLZCOMCAXAAJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=NC(=C2)Br |
Origin of Product |
United States |
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